molecular formula C12H17FN2 B5666773 1-(2-fluorobenzyl)-4-methylpiperazine CAS No. 5270-04-2

1-(2-fluorobenzyl)-4-methylpiperazine

Cat. No. B5666773
CAS RN: 5270-04-2
M. Wt: 208.27 g/mol
InChI Key: FPSSOSDLJGHUJK-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action is still being explored. The purpose of

Scientific Research Applications

Radiochemical Synthesis

1-(2-fluorobenzyl)-4-methylpiperazine derivatives have been utilized in radiochemical synthesis. For instance, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), a potent nonpeptide CCR1 antagonist, was synthesized using a module-assisted two-step one-pot procedure. This process involved the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative and sodium cyanoborohydride, leading to the formation of a radiochemical with high purity and specific radioactivity (Mäding et al., 2006).

Antimicrobial Activity

Some derivatives of 1-(2-fluorobenzyl)-4-methylpiperazine have been reported to exhibit significant antimicrobial activity. For example, compounds such as 5-chloro-1-(p-fluorobenzyl)-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-1H-benzimidazole have shown promising antibacterial activity against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activities comparable to fluconazole (Kuş et al., 2009).

Medicinal Chemistry

In medicinal chemistry, 1-(2-fluorobenzyl)-4-methylpiperazine derivatives have been incorporated into various pharmacological agents. For instance, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, showing activity against BRCA1-deficient breast cancer cell lines. This compound has entered clinical development for the treatment of BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

Drug Metabolism Studies

1-(2-fluorobenzyl)-4-methylpiperazine and its derivatives have also been studied in the context of drug metabolism. For instance, the in vitro metabolism of 1-(4-[(18)F]fluorobenzyl)-4-phenylpiperazine was investigated using mouse liver S9 fraction. This research provides valuable insights into the metabolic pathways and potential biotransformations of related radiotracers in drug development (Ryu et al., 2006).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSSOSDLJGHUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353805
Record name STK117866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5270-04-2
Record name STK117866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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